IpgC is derived from Shigella flexneri, which is a Gram-negative bacterium. This organism is known for its ability to invade epithelial cells, leading to severe gastrointestinal disease. The gene encoding IpgC is located on the invasion plasmid of Shigella, which encodes various proteins involved in the type III secretion system, a mechanism used by many pathogenic bacteria to inject effector proteins into host cells .
IpgC belongs to the family of chaperone proteins. It exhibits structural characteristics typical of tetratricopeptide repeat (TPR) motifs, which are involved in mediating protein-protein interactions. The protein's structure consists predominantly of alpha helices that form a superhelical scaffold, allowing it to interact with its client proteins effectively .
The synthesis of IpgC can be achieved through various methods, including cell-free protein synthesis (CFPS) and traditional cell-based expression systems. The CFPS method has gained attention due to its ability to produce proteins with high purity and yield without the complications associated with cellular environments. In one study, IpgC was expressed using a proprietary vector in Escherichia coli BL21(DE3) cells, where it was tagged for purification purposes .
The expression process typically involves:
IpgC adopts an all-alpha helical structure characterized by multiple TPR motifs. Structural studies using X-ray crystallography have revealed that IpgC forms dimers in solution, which is crucial for its interaction with IpaB. The crystal structure shows eight alpha helices organized into three TPR motifs that create a concave surface essential for binding .
The molecular weight of IpgC is approximately 15 kDa, and its structural analysis has provided insights into its dimerization and interaction with IpaB. Techniques such as Small Angle X-ray Scattering (SAXS) have been employed to elucidate the solution structure and dynamics of the IpgC/IpaB complex .
IpgC participates in several biochemical interactions, primarily acting as a chaperone for IpaB and IpaC. The binding affinity between these proteins has been quantified using techniques such as isothermal titration calorimetry (ITC), revealing dissociation constants indicative of their strong interactions .
The detailed mechanisms of interaction involve:
IpgC functions by stabilizing IpaB and IpaC during their synthesis and facilitating their assembly into the type III secretion system apparatus. This assembly is crucial for the translocation of effector proteins into host cells, allowing Shigella to manipulate host cell processes for its benefit .
Studies have shown that disruptions in the IpgC-IpaB interaction can lead to significant reductions in virulence, highlighting the importance of this chaperone in pathogenicity . The binding kinetics have been characterized with dissociation constants around 72 μM, demonstrating a robust interaction necessary for effective bacterial invasion .
IpgC is soluble in aqueous solutions due to its hydrophilic nature. Its stability has been assessed under various conditions, indicating resilience against thermal denaturation.
The protein exhibits typical characteristics associated with chaperones:
Relevant analyses include circular dichroism spectroscopy and fluorescence techniques to monitor conformational changes upon binding with client proteins .
IpgC has significant implications in vaccine development against Shigella infections. Its role as a chaperone makes it an attractive target for therapeutic interventions aimed at disrupting bacterial virulence mechanisms. Additionally, understanding its structure and function can aid in designing inhibitors that block its interaction with IpaB or IpaC, potentially leading to novel treatments for shigellosis .
IpgC adopts an all-α-helical tertiary structure dominated by tetratricopeptide repeat (TPR) motifs that form a superhelical scaffold. Its quaternary organization is defined by a stable homodimer critical for function. Key structural features include:
Table 1: IpgC Dimerization Modes
Interface Type | Buried Surface Area (Ų) | Key Structural Elements | Functional State |
---|---|---|---|
Asymmetric | 1,381.9 | H1(A) ↔ H1/H3/H4/H5(B) | IpgC apo state, IpaB binding |
Symmetric | 1,262.5 | Helices H3-H4 of both monomers | Proteolyzed IpgC (IpgC10-155) |
Biophysically, IpgC remains dimeric in solution regardless of the interface, as confirmed by multi-angle laser light scattering (MALLS) [6] [9].
TPR motifs are the structural and functional core of IpgC. Each TPR unit consists of 34 residues forming two antiparallel α-helices (A and B). Key characteristics include:
The TPR superhelix enables IpgC to bind extended peptides of translocators like IpaB and IpaC, preventing their aggregation or degradation [2] [9].
Asymmetric dimerization is functionally non-redundant with the symmetric state. Key insights include:
Table 2: Functional Impact of IpgC Dimerization
Dimer Type | Stability | IpaB Binding | Complementation of ipgC⁻ Strain |
---|---|---|---|
Wild-type (Asymmetric) | High | Yes | Full invasion competence |
H1-Deleted | Loss of dimer | No | Non-functional |
Symmetric (IpgC₁₀–₁₅₅) | Moderate | Yes (partial) | Not tested |
Biologically, asymmetry enables stoichiometric flexibility: IpgC dimer can bind one IpaB molecule (2:1) or transition to 1:1 complexes upon translocator delivery [9].
IpgC recognizes translocators via discrete chaperone-binding domains (CBDs). Landmark structural studies reveal:
Table 3: IpgC-IpaB Binding Interface
IpgC Residue | IpaB Residue | Interaction Type | Functional Role |
---|---|---|---|
Y40, Y44 | L63, L66 | Hydrophobic packing | Stabilizes extended CBD conformation |
K142 | IpaB backbone | Hydrogen bonding | Anchors CBD C-terminus |
D136 | R70 | Electrostatic | Contributes to nanomolar affinity |
The co-crystal structure (PDB: 3GZ1) confirms a 2:1 stoichiometry (IpgC dimer:one IpaB CBD), though full-length complexes may adopt 1:1 arrangements in solution [9] [10].
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